cis-Chlorogenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

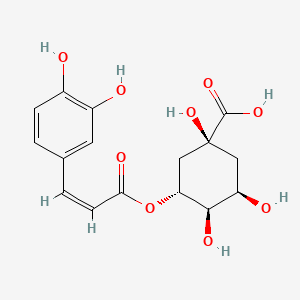

cis-Chlorogenic acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1 . This compound is a phenolic compound widely distributed in various plant-derived products and is known for its potent antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Neuroprotective Effects

Recent studies have indicated that cis-chlorogenic acid exhibits neuroprotective properties against neurotoxicity induced by cisplatin, a common chemotherapeutic agent. In vitro experiments demonstrated that higher concentrations of this compound (1000 μM) significantly reduced neurotoxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases and chemotherapy-induced side effects .

1.2 Anti-inflammatory Properties

this compound has been shown to modulate inflammatory responses. A study reported that 4,5-di-O-caffeoylquinic acid, a derivative of chlorogenic acid, suppressed inflammatory responses through TRPV1 activation. This indicates the potential of this compound in developing treatments for inflammatory diseases .

1.3 Antioxidant Activity

Chlorogenic acids, including this compound, are recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders .

Nutritional and Health Benefits

2.1 Weight Management

A meta-analysis found that green bean coffee extract containing chlorogenic acids led to significant reductions in body weight among participants consuming 500 mg/day . The mechanisms include modulation of lipid metabolism and suppression of fatty acid synthase activity, highlighting the role of this compound in weight management strategies.

2.2 Metabolic Regulation

Research indicates that chlorogenic acids can influence glucose metabolism and insulin sensitivity. In animal models, this compound has been associated with improved metabolic profiles, potentially offering benefits for managing diabetes and metabolic syndrome .

Food Science Applications

3.1 Natural Preservatives

this compound's antioxidant properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit lipid oxidation can enhance the shelf life of food items while maintaining their quality .

3.2 Flavor Enhancement

The unique flavor profile of chlorogenic acids contributes to the sensory characteristics of coffee and tea. Research on the chemical composition of these beverages shows that the presence of this compound can enhance flavor complexity and consumer acceptance .

Analytical Techniques for Study

To study the applications and effects of this compound effectively, various analytical techniques have been employed:

Case Studies

Several case studies highlight the practical applications of this compound:

- Weight Loss Intervention : A randomized controlled trial demonstrated that participants consuming green bean coffee extract with high levels of chlorogenic acids experienced significant weight loss compared to placebo groups .

- Neuroprotective Research : In vitro studies showed that this compound could protect neuronal cells from damage caused by oxidative stress related to chemotherapy drugs .

Mécanisme D'action

The mechanism of action of cis-Chlorogenic acid involves its ability to form a resonance-stabilized phenoxy radical, which accounts for its antioxidant potential . It targets various molecular pathways, including those involved in the response to oxidative stress, metabolic processes, and cell communication . The compound also interacts with enzymes like glucose-6-phosphatase, influencing glucose metabolism .

Comparaison Avec Des Composés Similaires

cis-Chlorogenic acid is part of the chlorogenic acids family, which includes other compounds like 1,3-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid . These compounds share similar antioxidant properties but differ in their specific biological activities and stability. For example, 1,3-dicaffeoylquinic acid is known for its role in lignin biosynthesis, while 3,5-dicaffeoylquinic acid has been studied for its antiviral properties .

Propriétés

Numéro CAS |

15016-60-1 |

|---|---|

Formule moléculaire |

C16H18O9 |

Poids moléculaire |

354.31 g/mol |

Nom IUPAC |

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |

Clé InChI |

CWVRJTMFETXNAD-XYXZIBEBSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

SMILES canonique |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Key on ui other cas no. |

327-97-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.